molecular formula C25H23ClN2O2 B11623733 2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one

Cat. No.: B11623733
M. Wt: 418.9 g/mol
InChI Key: QHWHHHSOZIDSOZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylphenoxypropyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

    Attachment of the Dimethylphenoxypropyl Group: The final step involves the alkylation of the quinazolinone intermediate with a 3-(3,5-dimethylphenoxy)propyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. It may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-2-one: Similar structure but with a different position of the carbonyl group.

    2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-thione: Similar structure but with a sulfur atom replacing the oxygen in the quinazolinone core.

    2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-amine: Similar structure but with an amine group instead of the carbonyl group.

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and structural features This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O2/c1-17-14-18(2)16-21(15-17)30-13-5-12-28-24(19-8-10-20(26)11-9-19)27-23-7-4-3-6-22(23)25(28)29/h3-4,6-11,14-16H,5,12-13H2,1-2H3

InChI Key

QHWHHHSOZIDSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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